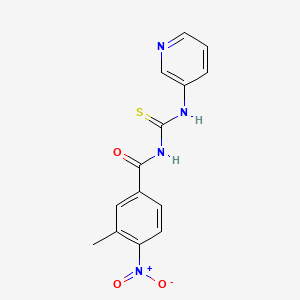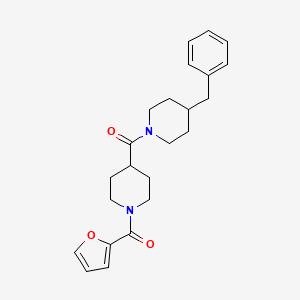![molecular formula C19H26N2O5S B5795738 ETHYL 1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B5795738.png)
ETHYL 1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERIDINE-4-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a combination of pyrrolidine, benzoic acid, and piperidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the pyrrolidine and piperidine intermediates. The key steps include:
Formation of Pyrrolidine Intermediate: Pyrrolidine is synthesized through the cyclization of 1,4-diaminobutane under acidic conditions.
Preparation of Benzoic Acid Derivative: The benzoic acid derivative is prepared by sulfonylation of benzoic acid with a sulfonyl chloride reagent.
Coupling Reaction: The pyrrolidine intermediate is then coupled with the benzoic acid derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Formation of Piperidine Intermediate: Piperidine is synthesized through the hydrogenation of pyridine.
Final Coupling: The piperidine intermediate is then coupled with the previously formed intermediate to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted sulfonamide or sulfonate derivatives.
Aplicaciones Científicas De Investigación
ETHYL 1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERIDINE-4-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs targeting various diseases.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ETHYL 1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERIDINE-4-CARBOXYLATE: shares structural similarities with other sulfonyl-containing compounds and piperidine derivatives.
Pyrrolidine-2,5-dione: Another compound with a pyrrolidine ring, used in various medicinal applications.
Indole Derivatives: Compounds containing indole moieties, known for their biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
ethyl 1-(3-pyrrolidin-1-ylsulfonylbenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S/c1-2-26-19(23)15-8-12-20(13-9-15)18(22)16-6-5-7-17(14-16)27(24,25)21-10-3-4-11-21/h5-7,14-15H,2-4,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGFSARFJPPRSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,5-dimethylbenzylidene)-3-[(2,5-dimethylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5795672.png)

![3-(4-Chlorophenyl)-5-[(4-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B5795684.png)
![2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol](/img/structure/B5795687.png)
![2-[(diphenylacetyl)amino]-5-hydroxybenzoic acid](/img/structure/B5795698.png)
![N-(3-CHLORO-2-METHYLPHENYL)-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5795703.png)

![N-(3,4-dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5795708.png)

![Methyl 2-[(1-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate](/img/structure/B5795723.png)


